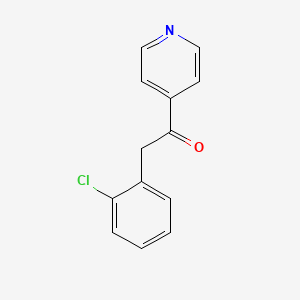

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone

Description

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone (CAS 465514-65-2) is a heterocyclic ketone with the molecular formula C₁₃H₁₀ClNO and a molecular weight of 231.68 g/mol. Its structure comprises a 2-chlorophenyl group attached to the ethanone backbone and a 4-pyridinyl (pyridine-4-yl) substituent at the ketone position. The compound belongs to the class of aromatic heterocycles and aryl halides, characterized by a planar pyridine ring and a chlorinated benzene moiety.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)9-13(16)10-5-7-15-8-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARMWFRSMPFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394364 | |

| Record name | 2-(2-chlorophenyl)-1-(4-pyridinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-65-2 | |

| Record name | 2-(2-chlorophenyl)-1-(4-pyridinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of 2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. For instance, its ability to interact with specific cellular pathways involved in tumor growth has been explored. In vitro studies indicate that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Chemical Synthesis

Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry : The compound has been investigated for its potential use in polymer synthesis. Its reactivity can be harnessed to create polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.

Toxicological Studies

Safety Assessments : The compound's toxicity profile has been evaluated through computational toxicology databases like ToxValDB, which provides insights into its potential hazards to human health and the environment. Understanding its toxicity is crucial for safe handling and application in various industries.

Case Study 1: Antimicrobial Activity Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

In a laboratory setting, researchers investigated the effects of this compound on breast cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. These findings support further exploration into its use as a therapeutic agent in oncology.

Case Study 3: Synthesis of Novel Polymers

A research team focused on synthesizing novel polymers using this compound as a monomer. The resultant polymers displayed enhanced thermal properties and mechanical strength, making them suitable for applications in coatings and composites.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone with structurally related compounds:

Physicochemical Properties

- Polarity : The pyridine nitrogen in the target compound increases polarity compared to furan or phenyl analogues (e.g., 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one ) .

Pharmacological and Industrial Relevance

- Solubility Differences: The dimethylamino analogue’s enhanced solubility in polar solvents contrasts with the pyridine-based target compound, which may favor lipid membrane penetration .

Biological Activity

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone, also known as a chlorophenyl-pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in the fields of antimicrobial, anticancer, and neuroprotective activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of this compound is C12H10ClN. The presence of both the chlorophenyl and pyridine moieties contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorophenyl-pyridine derivatives. For instance, compounds containing the pyridine ring have shown significant antibacterial activity against various pathogens. A study reported that derivatives with a 4-pyridyl moiety exhibited notable antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from <3.09 to 500 µg/mL against Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | <3.09 | Staphylococcus aureus |

| Other derivatives | 500 | Bacillus cereus |

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit the growth of human non-small cell lung cancer cells (A549). For instance, compounds with similar structures showed IC50 values significantly lower than standard treatments like 5-fluorouracil, indicating promising anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 3.14 ± 0.29 | A549 |

| 5-Fluorouracil | 4.98 ± 0.41 | A549 |

Neuroprotective Activity

The neuroprotective effects of chlorophenyl-pyridine derivatives have been explored in the context of neurodegenerative diseases. Compounds with similar structures have demonstrated inhibitory activities against monoamine oxidases (MAO A and B), which are implicated in neurodegeneration . One study indicated that derivatives could improve neuronal viability in models of oxidative stress.

Case Studies and Research Findings

Several case studies have been published focusing on the synthesis and evaluation of biological activities of chlorophenyl-pyridine derivatives:

- Synthesis and Antimicrobial Screening : A series of new pyridine derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens, revealing significant efficacy against Staphylococcus aureus and other Gram-positive bacteria .

- Anticancer Evaluation : Another study assessed a range of chlorinated flavonoids, including those related to our compound, for their ability to induce apoptosis in cancer cells through mitochondrial pathways . The findings suggest potential for development as therapeutic agents in cancer treatment.

- Neuroprotective Mechanisms : Research indicated that compounds similar to this compound could act as selective inhibitors of MAO B, enhancing neuronal survival in models of Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.